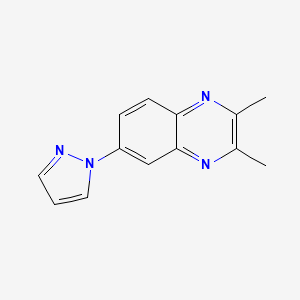
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both quinoxaline and pyrazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound, followed by cyclization with hydrazine derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline with 1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities.
Material Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar biological activities but with different structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: Another pyrazole derivative with distinct biological properties.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with a wide range of applications in medicinal chemistry.
Uniqueness: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is unique due to its combined quinoxaline and pyrazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2,3-dimethyl-6-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3 |
InChI-Schlüssel |
JHBQPSUZHFOIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)



![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)




